molecular formula C10H26N2Si B1594347 Silanediamine, N,N'-dibutyl-1,1-dimethyl- CAS No. 6026-43-3

Silanediamine, N,N'-dibutyl-1,1-dimethyl-

Cat. No. B1594347
CAS RN: 6026-43-3
M. Wt: 202.41 g/mol
InChI Key: BOYBHDHQCOROOJ-UHFFFAOYSA-N
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Description

“Silanediamine, N,N’-dibutyl-1,1-dimethyl-” is a chemical compound with the molecular formula C10H26N2Si1. It’s also known as Bis(butylamino)dimethylsilane2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “Silanediamine, N,N’-dibutyl-1,1-dimethyl-” from the web search results.



Molecular Structure Analysis

The molecular structure of “Silanediamine, N,N’-dibutyl-1,1-dimethyl-” involves a silicon atom bonded to two nitrogen atoms, each of which is bonded to a butyl group and a methyl group1.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving “Silanediamine, N,N’-dibutyl-1,1-dimethyl-” from the web search results.



Physical And Chemical Properties Analysis

The molecular weight of “Silanediamine, N,N’-dibutyl-1,1-dimethyl-” is approximately 202.41 g/mol1.


Safety And Hazards

I couldn’t find specific safety and hazard information for “Silanediamine, N,N’-dibutyl-1,1-dimethyl-” from the web search results.


Future Directions

The future directions for the use and study of “Silanediamine, N,N’-dibutyl-1,1-dimethyl-” would depend on the specific field and application. Unfortunately, I couldn’t find specific information on this from the web search results.


properties

IUPAC Name

N-[butylamino(dimethyl)silyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H26N2Si/c1-5-7-9-11-13(3,4)12-10-8-6-2/h11-12H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYBHDHQCOROOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN[Si](C)(C)NCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064087
Record name Silanediamine, N,N'-dibutyl-1,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silanediamine, N,N'-dibutyl-1,1-dimethyl-

CAS RN

6026-43-3
Record name N,N′-Dibutyl-1,1-dimethylsilanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6026-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silanediamine, N,N'-dibutyl-1,1-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006026433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanediamine, N,N'-dibutyl-1,1-dimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silanediamine, N,N'-dibutyl-1,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-dibutyl-1,1-dimethylsilanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.351
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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